molecular formula C9H9BrO3 B13672935 (5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol

(5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol

Cat. No.: B13672935
M. Wt: 245.07 g/mol
InChI Key: HLHUYHOOXRYYFA-UHFFFAOYSA-N
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Description

(5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is an organic compound with the molecular formula C9H9BrO3 and a molecular weight of 245.07 g/mol . This compound is characterized by a bromine atom attached to a dihydrobenzo[b][1,4]dioxin ring system, which is further substituted with a methanol group. It is a versatile intermediate used in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method starts with 2,3-dihydroxybenzoic acid, which undergoes alkylation of the phenolic hydroxyl group, followed by azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification . This route is efficient and suitable for large-scale preparation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: The major products include (5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)aldehyde and (5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)carboxylic acid.

    Reduction: The major product is 2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol.

    Substitution: The major products depend on the substituent introduced, such as (5-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol.

Scientific Research Applications

(5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The bromine atom and the methanol group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or activator of certain enzymes, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

(5-bromo-2,3-dihydro-1,4-benzodioxin-2-yl)methanol

InChI

InChI=1S/C9H9BrO3/c10-7-2-1-3-8-9(7)12-5-6(4-11)13-8/h1-3,6,11H,4-5H2

InChI Key

HLHUYHOOXRYYFA-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(O1)C(=CC=C2)Br)CO

Origin of Product

United States

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